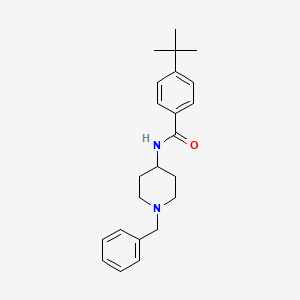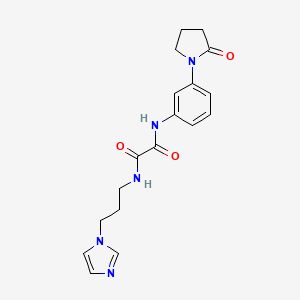
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as IPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IPOP is a synthetic molecule that has been designed to interact with specific receptors in the human body, leading to a wide range of biochemical and physiological effects.
科学的研究の応用
Chemical Synthesis and Novel Compound Development
Innovative Synthesis Methods : Research demonstrates the use of carbon tetrabromide mediated oxidative carbon-nitrogen bond formation as a method to create complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines. This approach is significant for its mild and metal-free conditions, highlighting the potential for synthesizing related compounds with environmental and cost benefits (Huo et al., 2016).
Low-Cost Emitter Development : Another study focused on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives through a one-pot, three-component condensation process. These compounds exhibited remarkable Stokes' shift range and quantum yields, suggesting their application in creating luminescent materials for various uses, including low-cost lighting and display technologies (Volpi et al., 2017).
Pharmacological Applications : The metabolism of certain compounds to produce unique metabolites with potential pharmacological activities has been studied. For instance, the metabolism of LY654322 to an unusual diimidazopyridine metabolite reveals the intricate pathways involved in drug metabolism and the potential for discovering novel therapeutic agents (Borel et al., 2011).
Computational and Spectroscopic Studies : Computational and spectroscopic analyses of new complexes containing pyridylimidazo[1,5-a]pyridine ligands offer insights into charge transfer and dual emission properties by fine-tuning excited states. These studies are crucial for the development of advanced materials with specific optical properties (Salassa et al., 2008).
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-16-6-2-10-23(16)15-5-1-4-14(12-15)21-18(26)17(25)20-7-3-9-22-11-8-19-13-22/h1,4-5,8,11-13H,2-3,6-7,9-10H2,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBDHGQOZHQHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




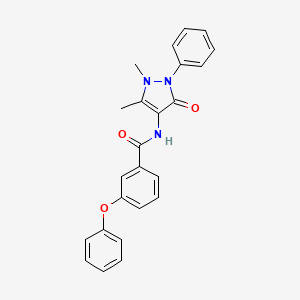
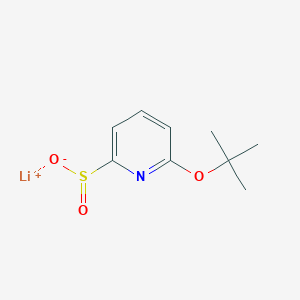
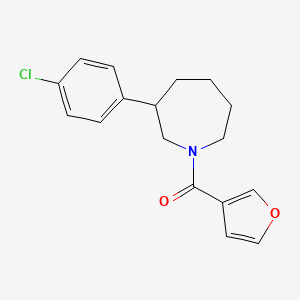

![(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971463.png)
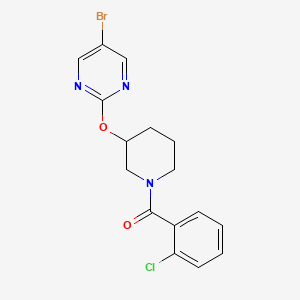
![2-(2,4-dimethylphenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971468.png)

![[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2971474.png)
